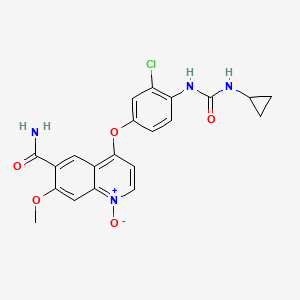
3-Bromo-4-(trifluoromethoxy)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-(trifluoromethoxy)pyridine: is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the third position and a trifluoromethoxy group at the fourth position on the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the bromination of 4-(trifluoromethoxy)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production of unwanted by-products.
化学反应分析
Types of Reactions: 3-Bromo-4-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Coupling Reactions: Utilize palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction Reactions: Employ hydrogen gas and palladium catalysts under mild conditions.
Major Products Formed:
Substitution Reactions: Yield substituted pyridines with various functional groups.
Coupling Reactions:
Reduction Reactions: Result in the formation of 4-(trifluoromethoxy)pyridine.
科学研究应用
Chemistry: 3-Bromo-4-(trifluoromethoxy)pyridine is used as a building block in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of novel compounds.
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound is investigated for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also employed in the development of advanced materials with unique properties.
作用机制
The mechanism of action of 3-Bromo-4-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
相似化合物的比较
3-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Bromo-3-(trifluoromethoxy)pyridine: Positional isomer with bromine and trifluoromethoxy groups swapped.
3-Chloro-4-(trifluoromethoxy)pyridine: Contains a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-4-(trifluoromethoxy)pyridine is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
属性
IUPAC Name |
3-bromo-4-(trifluoromethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-4-3-11-2-1-5(4)12-6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSJSUJCGNTMPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
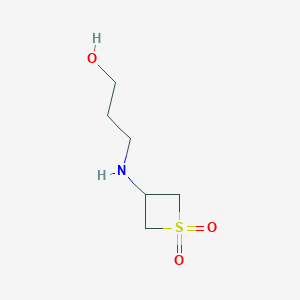

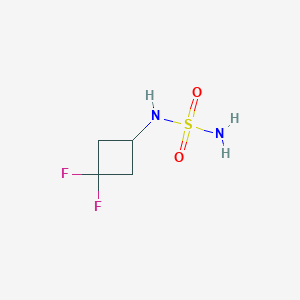
![1-Methyloctahydro-2H-pyrrolo[3,4-b]pyridin-2-one](/img/structure/B8218627.png)
![6-Bromo-2,8-dimethylimidazo[1,2-A]pyrazine](/img/structure/B8218630.png)
![Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8218632.png)
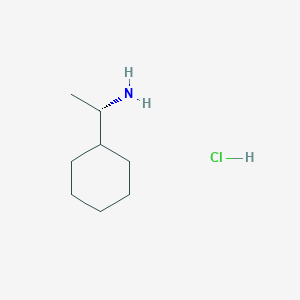
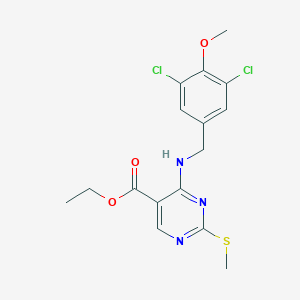
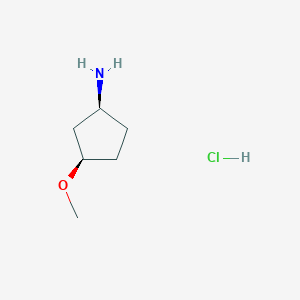


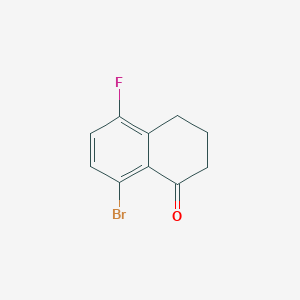
![2-Fluoro-6-methoxy-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B8218691.png)
